3-Chloro-5-(4-methylsulfonylphenyl)phenol
Description
3-Chloro-5-(4-methylsulfonylphenyl)phenol is a chemical compound with the molecular formula C13H11ClO3S. It is known for its unique structural features, which include a chlorinated phenol ring and a methylsulfonyl-substituted phenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
3-chloro-5-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHBXIOBFNJKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686139 | |
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-95-5 | |
| Record name | 5-Chloro-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-methylsulfonylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The chlorine atom in the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(4-methylsulfonylphenyl)phenol is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylsulfonylphenyl)indole derivatives
- Other chlorinated phenol derivatives
Uniqueness
3-Chloro-5-(4-methylsulfonylphenyl)phenol is unique due to its combination of a chlorinated phenol ring and a methylsulfonyl-substituted phenyl group. This structural feature imparts distinctive chemical and biological properties, making it valuable for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
